N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide
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Overview
Description
The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide” is a complex organic molecule that contains furan, thiophene, and xanthene moieties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene-based analogs have been synthesized by a variety of methods. For instance, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride has been used to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .Chemical Reactions Analysis
Thiophene-based analogs are known to be involved in a variety of chemical reactions. They often serve as key intermediates in the synthesis of biologically active compounds .Scientific Research Applications
Photovoltaic Applications
A study highlighted the synthesis of phenothiazine derivatives with various conjugated linkers, including furan and thiophene. These derivatives were utilized in dye-sensitized solar cells, where the furan-linked variant exhibited a significant improvement in solar energy-to-electricity conversion efficiency, showcasing the potential of furan-thiophene compounds in enhancing photovoltaic device performance (Se Hun Kim et al., 2011).
Antimicrobial Activities
Research into N-(4-bromophenyl)furan-2-carboxamide and its analogues revealed notable in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. These findings suggest the utility of furan-carboxamide derivatives in combating antimicrobial resistance, particularly against NDM-positive bacteria A. baumannii (A. Siddiqa et al., 2022).
Chemical Synthesis and Reactivity
Another study focused on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the potential of furan-thiophene compounds in developing novel chemical entities through electrophilic substitution reactions, which could be beneficial in various chemical synthesis applications (А. Aleksandrov et al., 2017).
Antitumor Activity
The synthesis and evaluation of tiazofurin analogues, including furan and thiophene derivatives, have been reported. These studies present the antitumor potential of such compounds, indicating their significance in the development of novel cancer therapeutics (L. Cappellacci et al., 1995).
Influenza A Virus Inhibition
Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus. This highlights the therapeutic potential of furan-thiophene compounds in antiviral research, especially against highly pathogenic strains (Yu Yongshi et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide are currently unknown . This compound is a complex molecule that contains furan and thiophene moieties, which are known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan and thiophene derivatives are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan and thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological properties .
Result of Action
Furan and thiophene derivatives are known to exhibit a variety of therapeutic effects, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as temperature, pH, and the presence of other substances in the body.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c26-24(25-14-19(16-11-13-29-15-16)20-10-5-12-27-20)23-17-6-1-3-8-21(17)28-22-9-4-2-7-18(22)23/h1-13,15,19,23H,14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMLYCXLNRQDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CSC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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